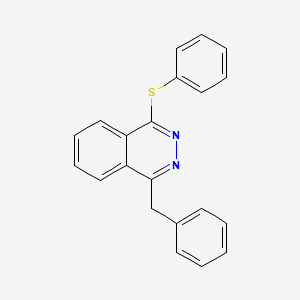![molecular formula C17H21NO4 B2989111 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate CAS No. 866144-78-7](/img/structure/B2989111.png)
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is a synthetic organic compound often studied in medicinal chemistry for its potential therapeutic applications. Its structural complexity and chemical properties make it a subject of interest in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate typically involves multi-step organic reactions. Starting from basic organic compounds, the process includes a series of esterification, alkylation, and condensation reactions under controlled conditions. Precise temperature control and the use of specific catalysts are essential to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production scale-up involves optimizing reaction conditions to maximize output and minimize by-products. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are employed to achieve the desired compound quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: Converts the compound into various oxidized derivatives.
Reduction: Often leads to the saturation of double bonds or reduction of functional groups.
Substitution: Involves the replacement of certain groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Achieved using reagents such as lithium aluminium hydride or sodium borohydride in solvents like ether or THF.
Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures to facilitate the desired transformations.
Major Products
The major products from these reactions include various derivatives and intermediates that may possess different pharmacological properties, useful for further drug development studies.
Applications De Recherche Scientifique
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is explored in various scientific research areas:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Investigated for its interaction with biological molecules and potential therapeutic effects.
Medicine: Evaluated for its efficacy in treating specific diseases or conditions, leveraging its unique chemical properties.
Industry: Utilized in the synthesis of other complex molecules or as a precursor in manufacturing specific products.
Mécanisme D'action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, influencing biological pathways.
Pathways Involved: These interactions can modulate biochemical pathways, leading to therapeutic outcomes such as anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-dimethyl-2,4-pentadien-1-ol: Shares a similar backbone structure but differs in functional groups.
4-(2-methylphenyl)-3-buten-2-one: Another compound with similar aromatic substitution patterns but different side chains.
Highlighting Uniqueness
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate stands out due to its specific structural features and the presence of both ester and amine functionalities, making it particularly versatile in chemical reactions and potentially broadening its application scope in therapeutic research.
Propriétés
IUPAC Name |
dimethyl (E,4Z)-4-[1-[(4-methylphenyl)methylamino]ethylidene]pent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-5-7-14(8-6-12)11-18-13(2)15(17(20)22-4)9-10-16(19)21-3/h5-10,18H,11H2,1-4H3/b10-9+,15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINMSDBRKRQWOB-OFPSORBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=C(C=CC(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C(/C=C/C(=O)OC)\C(=O)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)


![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2989032.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)
![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)


![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)



![1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea](/img/structure/B2989051.png)
